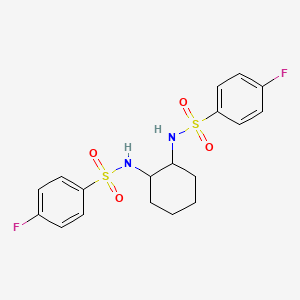![molecular formula C15H13ClN2O3S B4199635 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4199635.png)
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Übersicht
Beschreibung
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and AKT, which are critical for B-cell survival and proliferation. The inhibition of BTK also leads to the disruption of BCR signaling, which is essential for the activation and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, this compound has been shown to induce apoptosis and inhibit the migration and invasion of B-cells. This compound has also been shown to have immunomodulatory effects, including the inhibition of regulatory T-cells and the activation of effector T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its potency and selectivity for BTK, its irreversible binding to the active site of BTK, and its ability to inhibit downstream signaling pathways critical for B-cell survival and proliferation. However, this compound also has limitations, including its potential off-target effects, the need for careful dosing and administration to avoid toxicity, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide include the evaluation of its safety and efficacy in clinical trials for the treatment of B-cell malignancies. Additional studies are needed to determine the optimal dosing and administration of this compound, as well as its potential for combination therapy with other agents. Further studies are also needed to explore the immunomodulatory effects of this compound and its potential for the treatment of autoimmune diseases. Finally, the development of new BTK inhibitors with improved potency, selectivity, and safety profiles is an area of active research in the field.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation and increased apoptosis of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and NHL.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARLWLFAWAQIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3,5-bis[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4199553.png)

![N-[1-(3-methylphenyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4199569.png)
![7-(3,4-diethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4199577.png)
![N-(4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4199580.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4199588.png)
![methyl 11-(3-ethoxy-4-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4199595.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4199611.png)
![ethyl 1-[2-(diethylamino)ethyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B4199614.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4199648.png)
